molecular formula C22H14O7 B12390634 2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid

2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid

Cat. No.: B12390634
M. Wt: 390.3 g/mol
InChI Key: MLAHSCWNWBHVDA-UHFFFAOYSA-N
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Description

2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid is a complex organic compound known for its unique structural properties. It belongs to the class of xanthene derivatives, which are widely recognized for their applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its spiro structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully monitored to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.

    Biology: Employed in fluorescence microscopy and as a marker for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism by which 2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Carboxyfluorescein: Another xanthene derivative with similar fluorescent properties.

    3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl dibenzoate: Known for its protective behavior as a corrosion inhibitor.

Uniqueness

2-((3’-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid stands out due to its specific structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C22H14O7

Molecular Weight

390.3 g/mol

IUPAC Name

2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyacetic acid

InChI

InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)28-19-10-13(27-11-20(24)25)6-8-17(19)22(16)15-4-2-1-3-14(15)21(26)29-22/h1-10,23H,11H2,(H,24,25)

InChI Key

MLAHSCWNWBHVDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCC(=O)O

Origin of Product

United States

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